Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate - 97986-34-0

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Catalog Number: EVT-349057
CAS Number: 97986-34-0
Molecular Formula: C12H16O4S
Molecular Weight: 256.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits potent anti-inflammatory activity in vitro and in vivo, with a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast []. This improved therapeutic index is attributed to its low emetogenic activity.

Relevance: While structurally distinct from Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate in its core structure, EPPA-1 shares the common feature of a tetrahydro-2H-pyran-4-yl group. This shared structural motif suggests potential similarities in their physicochemical properties or biological activities.

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

Compound Description: AZD0530 is a highly selective, orally available, dual-specific inhibitor of c-Src and Abl kinases. These kinases are implicated in cancer progression. AZD0530 demonstrates potent inhibition of c-Src and Abl enzymes at nanomolar concentrations and exhibits excellent pharmacokinetic properties [].

Relevance: AZD0530 incorporates a tetrahydro-2H-pyran-4-yloxy group within its structure. This structural feature links it to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, implying potential shared characteristics in their interactions with biological targets or their pharmacokinetic profiles.

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a potent and selective B/C RAF inhibitor developed to target RAS mutant cancers. This compound demonstrates efficacy in suppressing pMEK and tumor cell proliferation, particularly in KRAS mutant tumor cell lines [].

Relevance: The presence of a tetrahydro-2H-pyran-4-yl moiety in RAF709 draws a structural connection to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. This shared feature suggests the possibility of common strategies in their synthesis or potential overlap in their biological targets, even though their core structures and intended applications may differ.

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

Compound Description: GW788388 acts as a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It shows promise in treating fibrotic diseases by reducing collagen production, as evidenced in preclinical models of liver and renal fibrosis [].

Relevance: Similar to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, GW788388 contains a tetrahydro-2H- pyran-4-yl group attached to a benzamide moiety. This shared structural element suggests a possible relationship in their synthesis or potential similarities in their binding affinities to specific target proteins.

7-methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)

Compound Description: AZD7648 is a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor []. DNA-PK is a critical component of the DNA damage response pathway, responsible for repairing double-strand DNA breaks.

Relevance: The inclusion of a tetrahydro-2H-pyran-4-yl group in AZD7648 directly links it structurally to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. This shared structural feature might indicate similar binding interactions within their respective target proteins or influence their overall molecular properties.

2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide (GW842166X)

Compound Description: GW842166X is a selective CB2 receptor agonist exhibiting potential as a therapeutic agent for inflammatory and neuropathic pain. Preclinical studies demonstrated its oral efficacy in a rat model of inflammatory pain [].

Relevance: GW842166X incorporates a (tetrahydro- 2H-pyran-4-yl)methyl group into its structure, distinguishing it from the directly linked tetrahydro-2H-pyran-4-yl in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. This structural difference, despite both having a tetrahydro-2H-pyran-4-yl moiety, highlights the importance of the specific attachment point in determining the overall activity and properties of a molecule.

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

Compound Description: This series of pyrazole-based heterocycles attached to a sugar moiety represents a novel molecular framework designed for antidiabetic activity. Several compounds within this series demonstrated moderate antidiabetic activity in the urinary glucose excretion (UGE) method, comparable to the standard drug remogliflozin [].

Relevance: These derivatives incorporate a tetrahydro-2H-pyran ring within their structure as part of a sugar moiety. This is structurally similar to the tetrahydro-2H-pyran ring in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, potentially influencing their pharmacokinetic properties and interactions with biological systems, despite the difference in the core structures.

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

Compound Description: PF-04447943 is a highly selective and brain-penetrant PDE9A inhibitor. This compound shows promise in treating cognitive disorders by elevating cGMP levels in the brain. Preclinical studies demonstrated its procognitive effects and its ability to stabilize synapses in a mouse model of Alzheimer's disease [].

Relevance: PF-04447943 shares the presence of a tetrahydro-2H-pyran-4-yl group with Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, suggesting potential similarities in their pharmacokinetic profiles, particularly regarding brain penetration.

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound is a highly selective PDE10A inhibitor. It shows potential in treating psychosis, particularly schizophrenia, by modulating the activity of striatal medium spiny neurons [].

Relevance: Similar to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, this compound contains a tetrahydro-2H-pyran-4-yl group. This shared structural motif could potentially contribute to similarities in their binding to specific target proteins or influence their overall pharmacokinetic properties.

(S)-5-(2-(9-fluoro-2-(4-(2-hydroxypropan-2-yl)phenyl)-5H-chromeno[2,3-b]pyridin-5-yl)-2-methylpropanamido)-N-(tetrahydro-2H-pyran-4-yl)-1,3,4-thiadiazole-2-carboxamide (BMS-341)

Compound Description: BMS-341 acts as a dissociated glucocorticoid receptor modulator []. It shows promise in treating inflammatory diseases, as demonstrated by its efficacy in a rat model of adjuvant-induced arthritis. BMS-341 exhibits improved pharmacokinetic properties compared to earlier lead compounds in its class.

Relevance: BMS-341 incorporates a tetrahydro-2H-pyran-4-yl group, linking it structurally to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. This shared structural feature might contribute to similarities in their pharmacokinetic profiles, particularly their absorption, distribution, metabolism, and excretion (ADME) properties.

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)- 1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

Compound Description: This compound functions as an orally active CCR5 antagonist, offering a potential therapeutic approach for HIV infection by blocking the CCR5 receptor, which is involved in viral entry into cells [].

Relevance: While it possesses a tetrahydro-2H-pyran-4-yl group, its connection point differs from Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate as the tetrahydro-2H-pyran-4-yl is attached to a nitrogen atom, not directly to the core structure. This difference emphasizes the influence of even minor structural variations on the overall biological activity and properties of a compound.

4,5,6,7-Tetrahydro- N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide Derivatives

Compound Description: This series of compounds incorporates a tetrahydro-2H-pyran-4-yl group into a thienopyridine scaffold. These derivatives have shown promising results in preliminary anticancer activity screenings [].

Relevance: The presence of a tetrahydro-2H-pyran-4-yl group directly links these derivatives to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. Further investigation into the structure-activity relationship of these derivatives could provide valuable insights into the potential applications of the tetrahydro-2H-pyran-4-yl group in drug design.

N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides

Compound Description: This group of compounds was developed as glucokinase activators for potential use in treating type 2 diabetes [].

Relevance: The presence of the tetrahydro-2H-pyran-4-yl group in these compounds suggests that this structural feature may play a role in their interactions with glucokinase. Comparing the structure and activity of these compounds with Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate could be valuable in understanding the structure-activity relationship of molecules containing this specific moiety.

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

Compound Description: CJ-13,454 is an orally active 5-lipoxygenase (5-LO) inhibitor with improved pharmacokinetic and toxicological characteristics compared to its predecessor, CJ-12,918 []. This improvement is attributed to its enhanced metabolic stability and lower lipophilicity.

Relevance: CJ-13,454 contains a tetrahydro-2H-pyran ring as a key structural component. This structural similarity with Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate suggests a potential for shared physicochemical properties, despite their differences in core structure and pharmacological targets.

Compound Description: This compound is an inhibitor of bromodomains, a class of proteins involved in gene transcription regulation [, , ].

Relevance: The presence of the tetrahydro-2H-pyran-4-yl group in this compound, although in a different region compared to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, highlights the potential versatility of this moiety in medicinal chemistry and its ability to contribute to the desired biological activity against various targets. , ,

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-pyran-4-yl)carbonyl]proline dimethyl sulfoxide monosolvate (4-MeBz-Aib-Pro-Thp-Pro-OH)

Compound Description: This compound is a tetrapeptide containing a tetrahydro-2H-pyran ring. The crystal structure reveals a helical conformation stabilized by intramolecular hydrogen bonding [].

Relevance: The incorporation of the tetrahydro-2H-pyran ring into a peptide structure suggests its potential use in designing peptidomimetics. Although the core structure differs significantly from Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, understanding the conformational preferences and potential for hydrogen bonding interactions conferred by the tetrahydro-2H-pyran ring could be valuable in diverse chemical applications.

4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid

Compound Description: This compound demonstrates antagonistic activity on the 5-HT4 receptor [, , ]. Two polymorphic forms of this compound have been identified: Polymorphic Form I and Polymorphic Form II, with improved stability and hygroscopicity.

Relevance: Both Polymorphic Form I and II contain a tetrahydro-2H-pyran ring, which is also present in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. This structural similarity suggests that the tetrahydro-2H-pyran ring might be a key pharmacophore for interacting with the 5-HT4 receptor. , ,

Compound Description: This compound acts as a partial agonist of the 5-HT4 receptor and shows potential for treating neurodegenerative diseases [].

Relevance: This compound, while containing a tetrahydro-2H-pyran ring similar to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, also includes a tetrahydrofuran ring. This structural difference within a similar framework could provide insights into the specific roles of these cyclic ethers in drug activity and receptor interactions.

4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione (MTTOTHP)

Compound Description: This compound is of interest due to its potential to generate free oxygen radicals upon photochemical excitation, making it a subject of study for understanding photochemical processes [].

Relevance: Although structurally different from Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate in its core, MTTOTHP shares the common feature of a tetrahydro-2H-pyran ring. This structural similarity might translate to similar reactivity profiles or stability under certain conditions.

trans-6-[2-(2-N-heteroaryl-3,5-disubstituted- pyrazol-4-yl)ethyl/ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones

Compound Description: This series of N-heteroaryl-substituted mevalonolactones was designed to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis []. These compounds aimed to combine the pharmacological properties of lovastatin with improved physicochemical properties for enhanced activity and bioavailability.

Relevance: These compounds incorporate a tetrahydro-4-hydroxy-2H-pyran-2-one ring, which differs from the tetrahydro-2H-pyran ring found in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. This structural difference highlights the importance of the ring's oxidation state and substitution pattern on the overall biological activity and selectivity of the molecule.

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (5)

Compound Description: This compound, previously a candidate antiasthma drug, incorporates a tetrahydro-2H-pyran ring as a key component of its structure [].

Relevance: The presence of the tetrahydro-2H-pyran ring in this compound, while structurally similar to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, highlights its use in a different therapeutic area. This suggests the versatile nature of this scaffold in medicinal chemistry and its potential application in various biological targets.

(±)-(2,4,6-cis)-4-chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP)

Compound Description: CTHP exhibits antinociceptive effects in animal models of pain, suggesting its potential use in pain management therapies [].

Relevance: The presence of a tetrahydro-2H-pyran ring in CTHP, although in a different isomeric form than in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, highlights the importance of stereochemistry in drug development. The different spatial arrangement of atoms in these isomers can significantly influence their pharmacological activity and interactions with biological targets.

Triphenyl[ω-(tetrahydro-2H-pyran-2-yloxy)alkyl]tin(IV) compounds

Compound Description: This series of organotin(IV) compounds contains a tetrahydro-2H-pyran-2-yloxy group and shows moderate anticancer activity in vitro [].

Relevance: Although structurally different from Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate due to the presence of the organotin(IV) moiety, the shared tetrahydro-2H-pyran scaffold suggests that this structure might influence the compounds' interactions with biological systems. Further research comparing these compounds could reveal the specific contributions of the shared scaffold to their activity and properties.

Compound Description: This cocrystal combines a (2S, 3R, 4R, 5S, 6R) -2- (3 - ((5- (4- fluorophenyl) thiophene-2-yl) methyl) -4-methyl-phenyl) -6- (hydroxymethyl) tetrahydro - 2H- pyran-3,4,5-triol molecule with L-proline and citric acid []. This cocrystal shows potential in treating glucose-related disorders, such as type 2 diabetes and metabolic syndrome.

Relevance: This compound shares the tetrahydro-2H-pyran ring system with Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, suggesting that this structural feature may be important for its pharmacological activity. The presence of the L-proline and citric acid in the cocrystal highlights the potential for enhancing the compound's solubility, bioavailability, and other physicochemical properties relevant to drug development.

4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol

Compound Description: This compound, found in Vaccinium vitis-idaea L., is known for its antioxidant properties and is used as a cosmetic additive for skin lightening. Recent studies have also revealed its potential as an antitumor agent, specifically demonstrating the ability to induce apoptosis in C26 murine colon carcinoma cells and inhibit tumor growth in vivo [, ].

Relevance: Sharing the tetrahydro-2H-pyran ring system with Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, 4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol presents a different connectivity pattern, with the phenyl ring linked through an oxygen atom at the 2-position of the tetrahydro-2H-pyran ring. This distinction emphasizes the role of substitution patterns on the tetrahydro-2H-pyran scaffold in influencing the molecule's biological activity and potential applications. ,

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐ (1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2‐14C] butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

Compound Description: BMY-22089, a potent HMG-CoA reductase inhibitor, was synthesized and labeled with 13C to study its interaction with the enzyme [].

Relevance: BMY-22089 incorporates a tetrahydro-4-hydroxy-2H-pyran-2-one ring system, contrasting with the tetrahydro-2H-pyran ring in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. This structural distinction emphasizes the role of the ring's oxidation state and substitution pattern, particularly the presence of the lactone moiety, on the molecule's biological activity and target selectivity.

6(R)-[2-(8'(S)-2',2'-dimethylbutyryloxy-2'(S),6'(R)-dimethyl-1,2,6,7',8',8a'(r)-hexahydronaphtyl-l'(s))éthyl]-4(r)-hydroxy-3,4,5,6-tétrahydro-2h-pyran-2-one

Compound Description: This compound acts as an HMG-CoA reductase inhibitor. An improved synthesis method for this compound was developed, focusing on selective protection and deprotection steps to enhance its production efficiency [].

Relevance: This compound contains a tetrahydro-4-hydroxy-2H-pyran-2-one ring system, contrasting with the tetrahydro-2H-pyran ring in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. This structural difference highlights the impact of the lactone moiety and its specific configuration on the molecule's ability to inhibit HMG-CoA reductase.

trans-Tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl) ethyl]-2H-pyran-2-ones

Compound Description: This series of compounds was designed to inhibit HMG-CoA reductase. The researchers discovered that incorporating substituents in specific positions of the pyrrole ring could significantly impact the inhibitory potency, leading to compounds with greater efficacy than the natural product compactin [].

Relevance: Similar to previous examples, these compounds utilize a tetrahydro-4-hydroxy-2H-pyran-2-one ring system, distinct from the tetrahydro-2H-pyran in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. The presence of the lactone and the varying substituents on the pyrrole ring underscores the importance of structural modifications around the core scaffold in fine-tuning the molecule's biological activity and target selectivity.

Compound Description: These compounds are potent HMG-CoA reductase inhibitors. The incorporation of a 13C label allowed for studying their interaction with HMG-CoA reductase using NMR techniques [].

Relevance: These compounds possess the tetrahydro-4-hydroxy-2H-pyran-2-one ring system, which, despite containing the tetrahydro-2H-pyran motif like Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, has a different oxidation state and substitution pattern. This difference underscores the impact of even subtle structural changes on the molecule's pharmacological activity.

Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one

Compound Description: This compound serves as a key intermediate in synthesizing various derivatives, including tetrahydro-3-(aminomethyl)-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol derivatives and 6-(p-methoxyphenyl -6-methyl-7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione [].

Relevance: This compound serves as a precursor to compounds containing the tetrahydro-2H-pyran ring, present in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. This highlights the synthetic utility of such simpler structures in building more complex molecules with potentially diverse biological activities. [](https://www.semanticscholar.org/paper/04b29d985df82c644dccff

Properties

CAS Number

97986-34-0

Product Name

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

IUPAC Name

oxan-4-yl 4-methylbenzenesulfonate

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

InChI

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3

InChI Key

ZEERHWXRRLRIQO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.